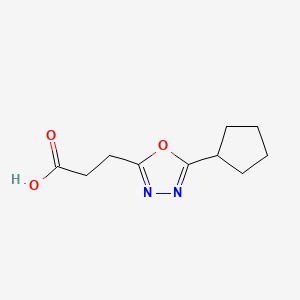
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid
Descripción general
Descripción
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid, also known as CPOA, is an organic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. This compound is a derivative of oxadiazoles and is particularly useful in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Potential
- Research has demonstrated the synthesis of oxadiazole derivatives, showcasing significant analgesic and anti-inflammatory activities in vivo. These compounds, including those structurally related to 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid, have shown to be effective in reducing inflammatory responses and pain sensations, which opens avenues for their potential application in treating conditions requiring anti-inflammatory and pain-relief medications (Farooqui et al., 2009).
Antimicrobial and Antiparasitic Activities
- The synthesis of new derivatives, including 1,3,4-oxadiazol-2-yl, has been noted for their antimicrobial and antiparasitic activities. Compounds structurally similar to 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid have shown moderate schistosomicidal activity, indicating their potential in developing treatments for parasitic infections (Soliman et al., 1984).
Metabolic Studies and Pharmacokinetics
- Detailed metabolic studies and understanding of pharmacokinetics are crucial for developing any therapeutic agent. Studies have shown the identification and analysis of metabolic pathways for compounds containing the oxadiazol moiety. Understanding these metabolic pathways is vital for optimizing the therapeutic efficacy and safety profile of drugs structurally similar to 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid (Elfarra & Sprague, 2004).
Neuroprotective Properties
- The exploration of neuroprotective agents is a significant area of scientific research, particularly for neurodegenerative diseases. Compounds related to 3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid have been studied for their neuroprotective properties, such as the inhibition of specific enzymes like caspase-3, which is involved in the apoptosis pathway. These findings are crucial for developing therapeutic strategies for conditions like Huntington's disease (Toulmond et al., 2004).
Antidepressant Effects
- The investigation into the antidepressant effects of compounds is vital for addressing mental health conditions. Analogs of stearic acid, including those with the 1,3,4-oxadiazole moiety, have shown promising results in screening for antidepressant activity. Understanding the mechanism and efficacy of these compounds can contribute significantly to treating depression and related disorders (Jubie et al., 2012).
Propiedades
IUPAC Name |
3-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9(14)6-5-8-11-12-10(15-8)7-3-1-2-4-7/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELNNBPNPWGWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)


![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)







